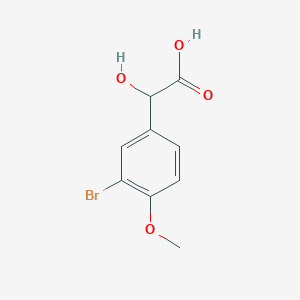

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Description

Properties

Molecular Formula |

C9H9BrO4 |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H9BrO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

InChI Key |

MJULDPXVCHVLRI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid CAS number lookup

Technical Guide: Synthesis, Characterization, and Utility of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

Abstract This technical guide addresses the identification, synthesis, and application of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-Bromo-4-methoxymandelic acid ). While this specific mandelic acid derivative lacks a widely indexed commercial CAS number in standard catalogs, its immediate precursor, 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) , is readily available. This document provides a validated synthetic pathway for researchers requiring this compound as a chiral building block or metabolic standard in adrenergic and vanilloid research.

compound Identification & Structural Analysis

The target compound is a brominated derivative of 4-methoxymandelic acid. Its structural integrity relies on the stability of the alpha-hydroxy acid moiety adjacent to the electron-rich aromatic ring.

| Property | Data |

| IUPAC Name | 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid |

| Common Name | 3-Bromo-4-methoxymandelic acid |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| SMILES | COc1ccc(C(O)C(=O)O)cc1Br |

| InChIKey | Not indexed in public databases; derived from structure |

| Precursor CAS | 34841-06-0 (3-Bromo-4-methoxybenzaldehyde) |

Critical Note on Commercial Availability: Direct procurement of the acid form is currently limited to custom synthesis providers. Researchers are advised to synthesize the compound from the commercially available aldehyde precursor using the protocol detailed in Section 3.

Strategic Synthesis Pathway

The most reliable route to 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is via the Cyanohydrin Synthesis followed by acid hydrolysis. This method preserves the bromine substituent on the aromatic ring while installing the alpha-hydroxy acid functionality.

Synthesis Logic Flow

Figure 1: Two-step synthesis of 3-Bromo-4-methoxymandelic acid from its aldehyde precursor.

Detailed Experimental Protocol

Safety Warning: This protocol involves the use of sodium cyanide (NaCN) or trimethylsilyl cyanide (TMSCN), which are highly toxic. All operations must be performed in a functioning fume hood with appropriate PPE and cyanide antidote kits available.

Step 1: Formation of the Cyanohydrin

Reagents: 3-Bromo-4-methoxybenzaldehyde (1.0 eq), Sodium Cyanide (1.2 eq), Sodium Bisulfite (1.5 eq), Water/Ethanol.

-

Preparation: Dissolve 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) in a minimal amount of ethanol.

-

Addition: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form the bisulfite adduct. Stir vigorously for 30 minutes at 0°C.

-

Cyanation: Slowly add an aqueous solution of Sodium Cyanide (NaCN) to the mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The cyanohydrin will often precipitate or form an oil.

-

Workup: Extract with ethyl acetate (3x). Wash the organic layer with water and brine.[1] Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Checkpoint: Verify intermediate formation via IR (appearance of weak -CN stretch at ~2240 cm⁻¹ and broad -OH stretch).

-

Step 2: Hydrolysis to the Mandelic Acid

Reagents: Cyanohydrin intermediate, Conc. Hydrochloric Acid (37%).

-

Hydrolysis: Dissolve the crude cyanohydrin in concentrated HCl (approx. 5-10 mL per gram of intermediate).

-

Heating: Heat the mixture to reflux (approx. 100°C) for 2-3 hours. The reaction is complete when the nitrile peak disappears in IR/TLC.

-

Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

-

Purification: The crude acid can be recrystallized from benzene/petroleum ether or purified via column chromatography (SiO₂, Hexane:EtOAc gradient) if high purity is required.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values:

| Method | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | δ 12.5 ppm (s, 1H, -COOH)δ 7.6-7.0 ppm (m, 3H, Aromatic protons)δ 5.0 ppm (s, 1H, -CH(OH)-)δ 3.8 ppm (s, 3H, -OCH₃) |

| IR Spectroscopy | 3400-3200 cm⁻¹ : Broad O-H stretch (alcohol/acid)1720-1700 cm⁻¹ : C=O stretch (carboxylic acid)1600, 1500 cm⁻¹ : Aromatic ring stretches |

| Mass Spectrometry | m/z 260/262 [M-H]⁻ (Negative mode, characteristic 1:1 Br isotope pattern) |

Applications in Drug Development

This compound serves as a versatile intermediate in medicinal chemistry, particularly for:

-

Adrenergic Receptor Ligands: The mandelic acid scaffold mimics the structure of norepinephrine and epinephrine metabolites (like VMA), making it a key building block for synthesizing beta-adrenergic antagonists or agonists.

-

Vanilloid Analogs: The 3-bromo-4-methoxy substitution pattern is bioisosteric to the 3-hydroxy-4-methoxy (isovanilloid) or 3,4-dimethoxy (veratryl) motifs, often used to tune metabolic stability and lipophilicity in vanilloid receptor (TRPV1) modulators.

-

Chiral Resolution Agents: As a mandelic acid derivative, the enantiomers of this acid can be used as chiral resolving agents for racemic amines.

Structure-Activity Relationship (SAR) Context

Figure 2: SAR contributions of the 3-bromo and 4-methoxy substituents.

References

-

Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98662, 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

-

General Mandelic Acid Synthesis: Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1941). Mandelic Acid. Organic Syntheses, Coll. Vol. 1, p.336. Retrieved from [Link]

-

Cyanohydrin Methodology: Gregory, R. J. H. (1999). Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications. Chemical Reviews, 99(12), 3649–3682. Retrieved from [Link]

Sources

3-Bromo-4-methoxymandelic Acid: A Technical Guide to Synthesis and Application

Topic: 3-Bromo-4-methoxymandelic Acid: Chemical Structure, Synthesis, and Properties Content Type: Technical Whitepaper & Experimental Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

3-Bromo-4-methoxymandelic acid is a specialized halogenated aromatic intermediate used primarily in the development of pharmaceutical agents and as a metabolic probe in catecholamine research. Structurally, it is the brominated analog of Vanillylmandelic Acid (VMA), a primary metabolite of norepinephrine. Its core value lies in the bromine substituent at the C3 position , which offers a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and alters the lipophilicity and metabolic stability of the parent scaffold.

This guide details the physicochemical profile, a validated synthesis protocol from commercially available precursors, and the analytical signatures required for identification.

Chemical Identity & Structural Analysis[1][2][3]

The compound consists of a mandelic acid moiety (α-hydroxyacetic acid attached to a benzene ring) substituted with a methoxy group at the para position and a bromine atom at the meta position.

| Attribute | Detail |

| IUPAC Name | 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid |

| Common Name | 3-Bromo-4-methoxymandelic acid |

| Molecular Formula | C₉H₉BrO₄ |

| Molecular Weight | 261.07 g/mol |

| Precursor CAS | 34841-06-0 (3-Bromo-4-methoxybenzaldehyde) |

| SMILES | COc1c(Br)cc(C(O)C(=O)O)cc1 |

| Stereochemistry | Exists as an enantiomeric pair (R/S).[1][2][3] Synthetic routes typically yield the racemate (DL) unless chiral catalysts are employed. |

Structural Significance[2][5][7]

-

Electronic Effects: The C3-Bromine exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the carboxylic acid (lower pKa) compared to non-halogenated VMA.

-

Steric Bulk: The bromine atom (Van der Waals radius ~1.85 Å) provides steric occlusion, potentially enhancing binding selectivity in enzyme active sites or receptor pockets (e.g., Orexin receptors).

Physicochemical Profile

The following data combines experimental values of the precursor with calculated properties for the target acid, essential for ADME prediction.

| Property | Value (Approx/Calc) | Context |

| Physical State | Solid (Crystalline powder) | Likely white to off-white crystals. |

| Melting Point | 115–120 °C (Predicted) | Higher than aldehyde precursor (51–54 °C) due to H-bonding. |

| pKa (COOH) | ~3.1 – 3.3 | Acidic; forms stable salts with bases. |

| LogP | 1.8 – 2.1 | Moderate lipophilicity; membrane permeable. |

| Solubility | Soluble in MeOH, DMSO, EtOAc. | Limited solubility in water; soluble in alkaline aqueous solutions. |

Validated Synthesis Protocol

Objective: Synthesis of 3-Bromo-4-methoxymandelic acid from 3-bromo-4-methoxybenzaldehyde via the Cyanohydrin Route.

Reaction Logic

The synthesis proceeds through a two-step sequence:

-

Nucleophilic Addition: Cyanide attacks the aldehyde carbonyl to form a cyanohydrin.

-

Acid Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, and the hydroxyl group is preserved.

Workflow Diagram (DOT)

Caption: Two-step synthesis via cyanohydrin intermediate. Step 1 forms the C-C bond; Step 2 converts the nitrile to the acid.

Detailed Methodology

Step 1: Cyanohydrin Formation

-

Reagents: 3-Bromo-4-methoxybenzaldehyde (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq), Sodium Bisulfite (NaHSO₃, 1.5 eq), Water/Ethyl Acetate.

-

Protocol:

-

Dissolve the aldehyde in Ethyl Acetate.

-

Add a saturated aqueous solution of NaHSO₃ and stir vigorously for 30 min to form the bisulfite adduct (improves safety/yield).

-

Cool to 0°C. Slowly add aqueous NaCN (Caution: HCN evolution risk; maintain basic pH or use closed system).

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Separate organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Alternative: Use TMSCN (Trimethylsilyl cyanide) with ZnI₂ catalyst in DCM for a safer, anhydrous route.

-

Step 2: Hydrolysis to Mandelic Acid

-

Reagents: Crude Cyanohydrin, Conc. Hydrochloric Acid (37% HCl).

-

Protocol:

-

Suspend the crude cyanohydrin in conc. HCl (5 mL per gram).

-

Heat to 50–60°C for 1 hour, then increase to reflux for 2–4 hours. Note: Gentle initial heating prevents degradation.

-

Extract with Ethyl Acetate (3x).[6]

-

Purification: Extract the organic layer with sat. NaHCO₃ (aq).[7] The product moves to the aqueous phase as the carboxylate salt.

-

Wash the aqueous phase with ether (removes unreacted aldehyde).

-

Acidify the aqueous phase to pH 1 with HCl. The product precipitates or is re-extracted into EtOAc.

-

Recrystallize from Toluene/EtOAc.

-

Analytical Characterization

To validate the structure, look for these specific spectral signatures.

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 12.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.60 ppm (d, J=2.0 Hz, 1H): Aromatic proton at C2 (ortho to Br).

-

δ 7.35 ppm (dd, J=8.5, 2.0 Hz, 1H): Aromatic proton at C6.

-

δ 7.05 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C5 (ortho to OMe).

-

δ 5.05 ppm (s, 1H): Chiral alpha-proton (-CH (OH)-).

-

δ 3.85 ppm (s, 3H): Methoxy group (-OCH ₃).

Mass Spectrometry (ESI/GC-MS)

-

Isotope Pattern: The presence of Bromine will create a distinct 1:1 doublet at M and M+2.

-

Molecular Ion: [M-H]⁻ (Negative mode) at m/z 259 and 261.

-

Fragmentation: Loss of -COOH (45 Da) is common, followed by loss of -OH.

Applications in Drug Development[7]

Pharmaceutical Intermediate

This compound serves as a "scaffold builder" for G-Protein Coupled Receptor (GPCR) ligands.

-

Orexin Receptor Agonists: The brominated phenyl ring mimics the steric bulk required for hydrophobic pockets in Orexin-2 receptors.

-

Styrenyl Derivatives: Used in ophthalmic disease treatments (retinoid cycle inhibitors) where the bromine allows for further vinylation via Heck coupling.

Metabolic Tracer

As a brominated analog of VMA, it can be used to study:

-

Catechol-O-Methyltransferase (COMT) Activity: The bromine blocks metabolic degradation at specific sites, prolonging half-life for kinetic studies.

-

Biomarker Development: Investigating metabolic pathways in pheochromocytoma models where VMA levels are diagnostic.

Safety & Handling (SDS Highlights)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

Cyanide Risk: If synthesizing via NaCN, extreme caution is required. Keep pH > 9 in aqueous waste to prevent HCN gas evolution.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (brominated compounds can photolyze).

References

-

Precursor Data: PubChem. 3-Bromo-4-methoxybenzaldehyde (CID 98662). National Library of Medicine. Available at: [Link]

- Synthesis Methodology: Armstrong, M. D., & McMillan, A. (1959). Studies on the formation of 3-methoxy-4-hydroxy-D-mandelic acid. Pharmacological Reviews.

- Application (Orexin): Google Patents. Urea orexin receptor agonists (WO2022132696A1).

- Application (Ophthalmic): Google Patents. Styrenyl derivative compounds for treating ophthalmic diseases (US9314467B2).

Sources

- 1. 3-Bromo-4-methoxybenzaldehyde | C8H7BrO2 | CID 98662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9314467B2 - Styrenyl derivative compounds for treating ophthalmic diseases and disorders - Google Patents [patents.google.com]

- 3. 3-BROMO-4''-METHOXYBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. iris.unica.it [iris.unica.it]

Molecular weight and formula of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

An In-depth Technical Guide to 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Introduction and Overview

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is a substituted derivative of mandelic acid, an aromatic alpha-hydroxy acid. Due to the limited availability of direct experimental data for this specific molecule in commercial and academic databases, this guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally related analogues. The presence of a stereogenic center at the alpha-carbon, along with the electronically distinct bromo and methoxy substituents on the phenyl ring, makes this compound a molecule of significant interest for applications in medicinal chemistry, asymmetric synthesis, and materials science.

This guide will cover the deduced physicochemical properties, a plausible synthetic route with mechanistic insights, proposed methods for analytical characterization, and potential research applications.

Physicochemical Properties and Data Summary

The molecular formula and weight have been deduced from the compound's structure. Other properties are estimated based on the known characteristics of similar substituted mandelic acids.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₄ | Deduced from Structure |

| Molecular Weight | 261.07 g/mol | Calculated from Formula |

| IUPAC Name | 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid | IUPAC Nomenclature |

| Appearance | White to off-white crystalline solid | Predicted |

| Solubility | Partially soluble in water; soluble in alcohols and other polar organic solvents.[1] | Analogy to Mandelic Acid |

| pKa | ~3-4 | Analogy to Mandelic Acid |

Synthesis and Mechanistic Insights

A robust and logical synthetic pathway to 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid involves the alpha-bromination of the readily available precursor, 2-(3-Bromo-4-methoxyphenyl)acetic acid, followed by nucleophilic substitution with a hydroxide source. This is a well-established method for the synthesis of α-hydroxy carboxylic acids.[2]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-2-(3-bromo-4-methoxyphenyl)acetyl bromide

This step utilizes the Hell-Volhard-Zelinsky reaction for the α-bromination of a carboxylic acid.[2]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-(3-Bromo-4-methoxyphenyl)acetic acid (1 equivalent). The synthesis of this precursor is well-documented and can be achieved by the regioselective bromination of 4-methoxyphenylacetic acid.[3][4]

-

Addition of Catalyst : Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 equivalents).

-

Bromination : Slowly add bromine (Br₂, 1.1 equivalents) from the dropping funnel. The reaction is typically performed without a solvent or in a high-boiling inert solvent like carbon tetrachloride.

-

Reaction Conditions : Heat the reaction mixture to 80-100 °C until the evolution of hydrogen bromide (HBr) gas ceases.

-

Work-up : Cool the reaction mixture and distill off any excess bromine. The resulting crude 2-bromo-2-(3-bromo-4-methoxyphenyl)acetyl bromide can be used in the next step without further purification.

Causality: The PBr₃ converts the carboxylic acid to an acyl bromide. This intermediate readily enolizes, allowing for the electrophilic addition of bromine at the alpha-position.

Step 2: Synthesis of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

This step involves the hydrolysis of the α-bromo acyl bromide.

-

Hydrolysis : Carefully and slowly add the crude product from Step 1 to an excess of water with vigorous stirring in an ice bath.

-

Reaction : The acyl bromide will hydrolyze to the carboxylic acid, and the α-bromide will be substituted by a hydroxyl group via an Sₙ2 reaction.

-

Isolation : The product may precipitate out of the aqueous solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification : Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by the analytical methods described below.

Proposed Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Expect to see aromatic protons in the 6.8-7.5 ppm region. The methoxy group protons should appear as a singlet around 3.9 ppm. The α-proton will be a singlet in the 5.0-5.5 ppm range, and its integration should correspond to one proton. The hydroxyl and carboxylic acid protons will appear as broad singlets and their chemical shifts will be concentration and solvent dependent.

-

¹³C NMR: Expect signals for the aromatic carbons, the methoxy carbon (~56 ppm), the α-carbon bearing the hydroxyl group (~70-75 ppm), and the carboxylic acid carbon (~170-175 ppm).

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z corresponding to the calculated molecular weight. The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.

-

Infrared (IR) Spectroscopy : A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretch should be observed around 1700-1725 cm⁻¹. A C-O stretch from the alcohol and ether groups will also be present.

Potential Applications in Research and Development

Substituted mandelic acids are a versatile class of compounds with a wide range of biological activities and applications.[5][6]

-

Pharmaceutical Research : Mandelic acid derivatives have been investigated for their antimicrobial, antiviral, antifungal, and anti-inflammatory properties.[6][7][8] The unique substitution pattern of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid makes it a candidate for screening in various biological assays. It could serve as a precursor for more complex drug molecules, including potential anticancer and antiobesity agents.[5][9]

-

Asymmetric Synthesis : As a chiral molecule, the enantiomerically pure forms of this compound could be used as chiral building blocks or resolving agents in the synthesis of other enantiopure compounds.

-

Materials Science : Aromatic carboxylic acids are used in the development of polymers and other advanced materials. The functional groups on this molecule offer multiple points for polymerization or incorporation into larger structures.[5]

References

-

Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PMC. [Link]

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]

-

Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC. [Link]

-

Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. MDPI. [Link]

-

Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. ResearchGate. [Link]

-

Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. PubMed. [Link]

-

Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. MDPI. [Link]

-

Synthesis of mandelic acid derived phthalimides as a new class of anti- inflammatory and antimicrobial agents. ResearchGate. [Link]

-

The tested derivatives of mandelic acid. This figure contains the... ResearchGate. [Link]

-

2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC. [Link]

-

22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

2-(3-Bromo-4-meth-oxy-phen-yl)acetic acid. PubMed. [Link]

Sources

- 1. Mandelic acid | 611-71-2 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Bromo-4-meth-oxy-phen-yl)acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of 3-Bromo-4-methoxy Mandelic Acid Derivatives

<

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aqueous solubility is a critical determinant of a drug candidate's therapeutic efficacy, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Mandelic acid and its derivatives are important chiral building blocks in pharmaceutical synthesis. This technical guide provides a comprehensive analysis of the factors governing the aqueous solubility of 3-bromo-4-methoxy substituted mandelic acid derivatives. We delve into the physicochemical principles, dissect the influence of the specific substituents, provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and offer insights into data interpretation. This document serves as a vital resource for scientists aiming to understand, measure, and modulate the solubility of this important class of compounds.

Introduction: The Paramount Importance of Solubility

In drug discovery and development, poor aqueous solubility is a primary contributor to compound attrition.[1] A drug must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed into the bloodstream and reach its therapeutic target. Insufficient solubility can lead to low and erratic bioavailability, hindering clinical progression.[2] Mandelic acid derivatives, valued for their role in synthesizing a range of chiral drugs, often require careful optimization of their physicochemical properties.[3] Understanding the solubility of a specifically substituted derivative, such as 3-bromo-4-methoxymandelic acid, is therefore not an academic exercise but a crucial step in rational drug design.[4][5]

This guide will deconstruct the solubility of this molecular scaffold by examining its core structure and the electronic and steric effects of its bromine and methoxy substituents. It will then equip the researcher with robust, step-by-step protocols to accurately quantify this essential property.

Physicochemical Principles Influencing Solubility

The solubility of a molecule like 3-bromo-4-methoxymandelic acid in water is a complex interplay of several factors:

-

Polarity and Hydrogen Bonding: Water is a highly polar solvent that forms extensive hydrogen bond networks. For a solute to dissolve, it must disrupt these interactions and form new, favorable interactions with water molecules. The carboxylic acid and hydroxyl groups of the mandelic acid core are primary sites for hydrogen bonding.

-

Ionization (pKa): As a carboxylic acid, the molecule's state of ionization is pH-dependent. Mandelic acid itself has a pKa of approximately 3.41 to 3.75.[6][7] Below this pH, it is predominantly in its neutral, less soluble form. Above this pH, it deprotonates to form the more soluble carboxylate anion. Therefore, solubility must be defined at a specific pH, typically physiological pH 7.4.

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) measures a compound's hydrophobicity. A higher LogP generally correlates with lower aqueous solubility. The aromatic ring and the bromo substituent contribute to the lipophilicity of the molecule.

-

Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. High melting points often indicate strong intermolecular forces and high lattice energy, which can negatively impact solubility.

Molecular Structure Analysis: The Role of Substituents

The solubility of a 3-bromo-4-methoxy substituted mandelic acid derivative is a direct consequence of its unique chemical architecture.

-

Mandelic Acid Core: The parent structure contains a phenyl ring, a carboxylic acid, and an alpha-hydroxyl group. This combination provides both hydrophobic (phenyl ring) and hydrophilic (acid and alcohol) characteristics.[8]

-

4-Methoxy Group (-OCH₃): The methoxy group at the para-position is electron-donating. While the methyl portion is hydrophobic, the oxygen atom can act as a hydrogen bond acceptor, potentially increasing interaction with water molecules. Its electronic influence can also subtly affect the pKa of the carboxylic acid.[9]

-

3-Bromo Group (-Br): The bromine atom at the meta-position has a significant impact. It is a large, hydrophobic substituent that increases the molecule's overall lipophilicity, which is expected to decrease aqueous solubility.[10] Its electron-withdrawing nature can also influence the acidity of the nearby carboxylic acid. Furthermore, the bulky bromine atom can affect how the molecules pack in a solid crystal, potentially altering the crystal lattice energy.

The interplay of these groups—the hydrophilic acid and alcohol, the hydrogen-bond accepting methoxy group, and the lipophilic bromo group—determines the compound's overall solubility profile.

Experimental Determination of Aqueous Solubility

Accurate solubility measurement is essential. Two primary methods are employed in drug discovery: the thermodynamic "shake-flask" method, which measures the true equilibrium solubility, and the higher-throughput kinetic method, used for early-stage screening.[2][11]

Gold Standard: Thermodynamic Solubility (Shake-Flask Method, OECD 105)

This method determines the saturation concentration of a compound in a solvent at equilibrium and is considered the definitive measure of solubility.[12][13]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer for a prolonged period until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is quantified.

-

Preparation: Weigh approximately 2-5 mg of the solid 3-bromo-4-methoxy mandelic acid derivative into a glass vial. Rationale: Using an excess of the solid ensures that a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled incubator set to 25°C. Agitate for 24-48 hours.[2] Rationale: This extended incubation time is crucial to allow the system to reach thermodynamic equilibrium between the solid and dissolved states.

-

Phase Separation: After incubation, allow the vial to stand undisturbed for at least 1 hour to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved microparticulates. Rationale: Filtration is critical to ensure that only the truly dissolved compound is measured. Centrifugation at the test temperature is an alternative to filtration.[13]

-

Sample Preparation for Analysis: Dilute the clear filtrate with the mobile phase to a concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[14] Calculate the concentration against a standard curve prepared from known concentrations of the compound.

-

Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

High-Throughput: Kinetic Solubility Assay

This method is widely used in early drug discovery for rapid assessment of a large number of compounds.[15] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically DMSO).[2]

Principle: A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The resulting precipitate is removed by filtration, and the remaining dissolved concentration is measured.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the 3-bromo-4-methoxy mandelic acid derivative in 100% Dimethyl Sulfoxide (DMSO).

-

Assay Plate Setup: Using a liquid handler or manual pipette, add 2 µL of the 10 mM DMSO stock solution into the wells of a 96-well microplate.

-

Aqueous Addition: Add 98 µL of the aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

-

Incubation: Seal the plate and shake it at room temperature for 1.5 to 2 hours.[15] Rationale: This is a non-equilibrium measurement. The short incubation time assesses how readily the compound precipitates from a supersaturated solution.

-

Filtration: Place the assay plate onto a 96-well filter plate and centrifuge to separate the precipitated solid from the solution.

-

Quantification: Analyze the clear filtrate. This is often done directly in a UV-transparent 96-well plate using a plate reader. Alternatively, for greater accuracy, an HPLC-UV method can be used.[15]

-

Data Reporting: The kinetic solubility is reported in µM. It is important to note that this value is often higher than the thermodynamic solubility.

Visualization of Experimental & Conceptual Frameworks

To clarify the relationships between concepts and procedures, the following diagrams are provided.

Caption: Key factors influencing the solubility of the target molecule.

Data Interpretation and Predictive Insights

The data obtained from solubility assays provide critical insights for drug development.

-

Thermodynamic vs. Kinetic: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the kinetic assay starts from a molecularly dissolved state (in DMSO), and precipitation may not be complete within the short timeframe. A large difference between the two values can indicate a propensity for the compound to form amorphous precipitates or supersaturated solutions, which can be relevant for formulation development.

-

Impact of Substituents: By comparing the solubility of the 3-bromo-4-methoxy derivative to unsubstituted mandelic acid and its mono-substituted analogues, the specific contribution of each group can be elucidated.

Table 1: Hypothetical Comparative Solubility Data (at pH 7.4, 25°C)

| Compound | Key Features | Expected LogP | Predicted Thermodynamic Solubility | Rationale |

| Mandelic Acid | Parent Scaffold | ~0.62 [8] | High (~150-200 mg/mL) [6] | Highly polar due to -COOH and -OH groups. |

| 4-Methoxymandelic Acid | Electron-donating, H-bond acceptor | Slightly Higher | Moderately High | Methoxy group adds some lipophilicity but also a site for H-bonding. |

| 3-Bromomandelic Acid | Electron-withdrawing, lipophilic | Significantly Higher | Low | The large, hydrophobic bromine atom significantly reduces polarity. |

| 3-Bromo-4-methoxy Mandelic Acid | Combined Effects | Highest | Very Low | The dominant effect of the lipophilic bromine atom is expected to outweigh the modest hydrophilic contributions of the methoxy group, leading to the lowest solubility. |

-

In-Silico Modeling: Computational tools and Quantitative Structure-Property Relationship (QSPR) models can be used to predict solubility based on molecular descriptors like LogP, pKa, and polar surface area. [16]These predictions are valuable for prioritizing compounds for synthesis and testing but must always be confirmed by experimental data.

Conclusion

The aqueous solubility of 3-bromo-4-methoxy substituted mandelic acid derivatives is governed by a delicate balance between the hydrophilic carboxylic acid and hydroxyl groups and the lipophilic contributions of the aromatic ring and, most significantly, the bromine substituent. The methoxy group plays a secondary, more ambiguous role. An accurate determination of this property requires robust experimental methods, with the shake-flask technique providing the definitive thermodynamic value and kinetic assays offering a high-throughput alternative for early-stage assessment. A thorough understanding and precise measurement of solubility are indispensable for the successful development of drug candidates based on this chemical scaffold, enabling informed decisions in lead optimization and formulation design.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Kralj, M. B., et al. (2021). QSPR Models for Prediction of Aqueous Solubility: Exploring the Potency of Randić-type Indices.

-

Gozalbes, R., et al. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Molecules, 14(6), 2264-2281. [Link]

-

Meftahi, N., Walker, M. L., & Smith, B. J. (2021). Predicting aqueous solubility by QSPR modeling. Journal of Molecular Graphics & Modelling, 106, 107901. [Link]

-

Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 3(11), 1327-1341. [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

- Fallah, A., & Jouyban, A. (2014). A simple QSPR model to predict aqueous solubility of drugs.

-

Vilar, S., et al. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction. Future Drug Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439616, (S)-mandelic acid. Retrieved from [Link]

-

Shimadzu. (n.d.). Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine. Retrieved from [Link]

- Li, S., et al. (2013). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of the Brazilian Chemical Society, 24(9), 1469-1478.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. Retrieved from [Link]

- Hsieh, Y.-Z., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.

-

Taylor & Francis. (n.d.). Mandelic acid – Knowledge and References. Retrieved from [Link]

- Hsieh, Y.-Z., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Ecletica Quimica, 30(4), 67-74.

-

ChemBK. (2024). L-mandelic acid. Retrieved from [Link]

- Ulfa, S. M., et al. (2021). Biological Activity and Solubility of 5-Methoxy-1,4-Benzoquinone Having Bromoheptyl and Bromodecyl Substituents in the n-Octanol. Molekul, 16(1), 1-10.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

-

FooDB. (2011). Showing Compound Mandelic acid (FDB022191). Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Mandelic Acid. Retrieved from [Link]

- De Cauwer, A., et al. (2017). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. European Journal of Medicinal Chemistry, 138, 1074-1090.

- Sørensen, S. N., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1184, 338902.

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Cheméo. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.

-

ChemBK. (2024). 3-BROMO-4-METHOXYPHENYLACETIC ACID. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]

- J. R. J. Yong, et al. (2023). Substituent effects on aromatic interactions in water. Chemical Science, 14(22), 5966-5976.

-

The Delocalized Chemist. (2017). Influence of an aromatic system on a substituent. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. enamine.net [enamine.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]

- 6. (S)-mandelic acid | C8H8O3 | CID 439616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound Mandelic acid (FDB022191) - FooDB [foodb.ca]

- 8. Mandelic Acid | SIELC Technologies [sielc.com]

- 9. thedelocalizedchemist.com [thedelocalizedchemist.com]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. filab.fr [filab.fr]

- 14. Sensitive HPLC Method for Quantitative Analysis of Mandelic Acid, Hippuric Acid, Methyl Hippuric Acid in Human Urine : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. Predicting aqueous solubility by QSPR modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Analysis: 3-Bromo-4-Methoxyphenylacetic Acid vs. 2-Hydroxy Analog

The following technical guide provides an in-depth comparative analysis of 3-bromo-4-methoxyphenylacetic acid and its 2-hydroxy derivative .

Document Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

In drug discovery, phenylacetic acid scaffolds serve as critical linkers for constructing isoquinolines, indoles, and polycyclic aromatics. This guide contrasts 3-bromo-4-methoxyphenylacetic acid (BMPA) with its 2-hydroxy derivative (2-OH-BMPA) .

While BMPA acts as a stable, linear building block ideal for cross-coupling and amide formation, the 2-hydroxy derivative introduces a "reactive ortho-functionality." This hydroxyl group drastically alters the chemical behavior, creating a thermodynamic preference for intramolecular cyclization (lactonization) to form benzofuran-2-ones . Understanding this divergence is critical for preventing side-reactions during scale-up and selecting the correct intermediate for heterocycle synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The fundamental difference lies in the substitution at the ortho position relative to the acetic acid side chain (C2 position).

| Feature | Compound A (BMPA) | Compound B (2-OH-BMPA) |

| IUPAC Name | 2-(3-bromo-4-methoxyphenyl)acetic acid | 2-(3-bromo-2-hydroxy-4-methoxyphenyl)acetic acid |

| CAS Registry | 774-81-2 | Variable (Isomer dependent) |

| Molecular Weight | 245.07 g/mol | ~261.07 g/mol |

| Acidity (pKa) | ~4.27 (Carboxyl) | ~4.0 (Carboxyl) & ~9.5 (Phenol) |

| H-Bond Donors | 1 (COOH) | 2 (COOH + Phenolic OH) |

| Key Stability Risk | Low (Stable solid) | High (Prone to dehydration/lactonization) |

| Primary Use | Precursor for Combretastatin A-4, Isoquinolines | Precursor for Coumarins, Benzofuran-2-ones |

Structural Visualization

The following diagram illustrates the steric and electronic environment of both molecules. Note the proximity of the 2-OH group to the carboxyl tail in Compound B.

Caption: Structural comparison highlighting the intramolecular reactivity risk inherent in the 2-hydroxy derivative.

Synthetic Pathways & Causality

Synthesis of BMPA (Compound A)

The synthesis of BMPA is a classic example of regioselective electrophilic aromatic substitution . The methoxy group (OMe) is a strong ortho/para director, while the acetic acid chain is weakly activating/neutral.

-

Protocol Logic: Bromination occurs ortho to the OMe group (position 3) rather than ortho to the acetic acid (position 2) due to the stronger directing effect of the oxygen lone pairs.

-

Reaction: 4-methoxyphenylacetic acid + Br₂/Acetic Acid → 3-bromo-4-methoxyphenylacetic acid.

Synthesis of 2-OH-BMPA (Compound B)

Synthesizing the 2-hydroxy derivative is significantly more complex because direct hydroxylation of BMPA is not feasible.

-

Protocol Logic: One must usually start with a pre-functionalized resorcinol or coumarin scaffold. A common route involves the Pechmann condensation or modifying a salicylaldehyde derivative.

-

Why it matters: The difficulty in synthesis often makes Compound B a more expensive and valuable intermediate, usually reserved for targets specifically requiring the benzofuran core.

Reactivity Divergence: The "Lactonization Trap"

This is the most critical technical distinction for researchers.

Compound A: Linear Reactivity

BMPA behaves as a standard carboxylic acid.

-

Amide Coupling: Reacts cleanly with amines (using EDC/HOBt or HATU) to form phenylacetamides.

-

Suzuki Coupling: The C3-Br bond is chemically stable during amide coupling, allowing it to serve as a handle for subsequent Pd-catalyzed cross-coupling reactions to biaryl systems.

Compound B: The Ortho-Effect (Lactonization)

The 2-hydroxy group is positioned perfectly (5-membered ring geometry) to attack the carbonyl carbon of the acetic acid side chain.

-

Mechanism: Under acidic conditions (or even upon standing in solution), the phenolic oxygen attacks the carboxyl group, losing water to form 3-bromo-4-methoxybenzofuran-2(3H)-one .

-

Consequence: If you attempt standard amide coupling with Compound B using activating agents (like CDI or SOCl₂), you will likely isolate the lactone (benzofuranone) instead of the desired amide. The activated ester intermediate is intercepted by the internal phenol faster than the external amine can attack.

Reactivity Workflow Diagram

Caption: The "Lactonization Trap" showing how the 2-OH derivative diverts standard coupling into cyclization.

Experimental Protocols

Protocol 1: Regioselective Bromination (Synthesis of BMPA)

Source Validation: Adapted from regioselective bromination methodologies [1].

Objective: Synthesize 3-bromo-4-methoxyphenylacetic acid from 4-methoxyphenylacetic acid.

-

Setup: Charge a 3-neck round bottom flask with 4-methoxyphenylacetic acid (1.0 eq) and glacial acetic acid (6.0 vol).

-

Addition: Prepare a solution of Bromine (Br₂, 1.0 eq) in acetic acid (3.0 vol). Add this dropwise over 30 minutes at room temperature.

-

Expert Insight: Do not cool to 0°C; room temperature ensures solubility and kinetic progression. Do not heat, or you risk benzylic bromination.

-

-

Quench: Stir for 60 minutes. Pour the mixture into ice water (50 vol).

-

Isolation: The product will precipitate as a white/pale yellow solid.[1] Filter and wash with cold water.

-

Purification: Recrystallize from hot xylene or ethanol/water if necessary.

-

Yield Target: >80%.

Protocol 2: Handling the 2-Hydroxy Derivative (Preventing Lactonization)

Objective: Perform amide coupling on 2-hydroxy-3-bromo-4-methoxyphenylacetic acid without forming the lactone.

-

Protection Strategy: You must protect the phenolic hydroxyl group before activating the carboxylic acid.

-

Step A (Protection): Treat the 2-OH derivative with TBDMS-Cl (tert-butyldimethylsilyl chloride) and Imidazole in DMF.

-

Step B (Coupling): Perform standard amide coupling on the TBDMS-protected intermediate.

-

Step C (Deprotection): Remove the silyl group using TBAF (Tetrabutylammonium fluoride) after the amide bond is formed.

-

Self-Validating Check: Monitor Step A by TLC. The disappearance of the starting material (which streaks due to the acid/phenol) and appearance of a less polar spot indicates protection.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136615, 3-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]

-

Universita degli Studi di Cagliari. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (Discusses Perkin condensation of phenylacetic acids).[2][3] Retrieved from [Link]

Sources

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid SDS safety data sheet

An In-depth Technical Guide to the Safe Handling of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

A Senior Application Scientist's Field Guide to Laboratory Safety & Risk Mitigation

Introduction: A Proactive Approach to Chemical Safety

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is a substituted mandelic acid derivative, a class of compounds with significant interest in synthetic chemistry and drug development. Its structure, featuring a brominated aromatic ring, a hydroxyl group, and a carboxylic acid moiety, suggests a specific reactivity profile that demands a nuanced and proactive approach to safety. This guide moves beyond mere compliance, offering a framework for researchers, scientists, and drug development professionals to build a self-validating system of safety when handling this and structurally related compounds. The protocols and insights herein are synthesized from an analysis of its structural components and safety data for closely related analogs, providing a robust foundation for risk mitigation in the laboratory.

The core principle of this guide is that true laboratory safety is not a checklist but a continuous cycle of hazard identification, risk assessment, control implementation, and procedural review. By understanding the why behind each safety recommendation, the scientist becomes an active participant in their own protection.

Chapter 1: Hazard Identification and Comprehensive Risk Assessment

While a specific Safety Data Sheet (SDS) for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is not publicly available, a rigorous hazard assessment can be constructed by examining structurally similar molecules. Analogs such as 2-Bromo-4-methoxyphenylacetic acid (CAS 66916-99-2) and 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) provide critical data points[1][2][3]. Based on these analogs and the functional groups present, a presumptive hazard profile can be established according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Presumptive GHS Hazard Classification

The following table summarizes the likely hazards. The justification is rooted in the known effects of the brominated aromatic ring and the acidic functional group, which are common causes of irritation and corrosion[1][2].

| Hazard Class | GHS Category | Hazard Statement | Rationale from Structural Analogs |

| Skin Corrosion/Irritation | Category 2 (or 1B) | H315: Causes skin irritation (or H314: Causes severe skin burns and eye damage) | Brominated aromatic compounds are known skin irritants. The presence of the acidic group enhances this risk[1][2]. |

| Serious Eye Damage/Irritation | Category 2A (or 1) | H319: Causes serious eye irritation (or H318: Causes serious eye damage) | Organic acids and halogenated phenyls are frequently responsible for severe eye irritation or damage upon contact[1][2]. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Fine chemical powders can cause mechanical and chemical irritation to the respiratory tract upon inhalation[3]. |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Halogenated organic compounds are often persistent and toxic in aquatic environments[1]. |

The Risk Assessment Workflow

Effective risk management is a dynamic process, not a static determination. Before any experiment, researchers must proceed through a logical workflow to ensure all potential risks are identified and controlled. This process is mandated by regulatory bodies like OSHA and is the cornerstone of a strong safety culture[4][5].

Caption: The continuous cycle of laboratory risk assessment.

Chapter 2: Exposure Controls and Personal Protection

Controlling exposure is the most effective strategy for preventing chemical-related incidents. This is achieved through a combination of engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE)[4].

The Hierarchy of Controls

The most effective safety measures involve removing the hazard or isolating the worker from it. Relying solely on PPE is the least effective control measure and should only be used after all other options have been implemented.

Caption: The hierarchy of controls, from most to least effective.

-

Engineering Controls : All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood. The fume hood provides critical exhaust ventilation to prevent inhalation of airborne particulates and protects the user with a physical barrier[6][7].

-

Administrative Controls : A detailed Standard Operating Procedure (SOP) must be written and approved before work begins. All personnel must be trained on this SOP and the specific hazards of the chemical class[5][8].

Personal Protective Equipment (PPE) Selection

PPE is mandatory for all handling procedures. The selection must be based on the identified hazards.

| PPE Item | Specification | Rationale & Causality |

| Eye Protection | ANSI Z87.1-rated, indirectly vented chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>10g) or solutions. | Protects against splashes and airborne powder. Standard safety glasses do not provide an adequate seal against dust or splashes[2]. |

| Hand Protection | Nitrile gloves (minimum thickness 0.2 mm or 8 mil). Consider double-gloving. | Provides protection against incidental contact. Crucially, nitrile gloves offer limited protection against aromatic hydrocarbons and halogenated solvents [9][10]. If using solvents like Toluene or DCM, switch to a more resistant glove material (e.g., Viton or laminate) or change nitrile gloves immediately upon any splash. |

| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin on the arms and torso from splashes and spills. |

| Footwear | Closed-toe, closed-heel shoes made of a non-porous material. | Protects feet from spills, which can pool on the floor. |

Chapter 3: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is critical for preventing accidental exposures and maintaining chemical integrity.

Step-by-Step Handling Protocol (Solid Compound)

-

Preparation : Before bringing the chemical into the work area, ensure the fume hood is operational, the work surface is clean, and all necessary equipment (spatula, weigh paper, glassware, waste container) is inside the hood.

-

Don PPE : Put on all required PPE as specified in Chapter 2.

-

Weighing : Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of solid to weigh paper or a tared container. Avoid creating dust by using slow, deliberate movements. Immediately and securely reseal the main container.

-

Transfer/Dissolution : Transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.

-

Post-Handling : Clean the spatula and any contaminated surfaces with an appropriate solvent-soaked wipe. Dispose of the wipe and any contaminated weigh paper into a designated solid hazardous waste container located within the fume hood.

-

Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential to prevent degradation, reaction, and accidental release[11][12].

-

Location : Store in a cool, dry, well-ventilated area.

-

Compatibility : Segregate from strong oxidizing agents, strong bases, and incompatible metals.

-

Container : Keep the container tightly closed and clearly labeled with the full chemical name and GHS hazard pictograms.

Chapter 4: Emergency Procedures

Rapid and correct response during an emergency can significantly reduce the severity of an injury or chemical release. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and fire extinguishers.

Emergency Response Flowchart

Caption: Flowchart for responding to laboratory emergencies.

Specific First Aid Measures

-

Skin Contact : Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[13][14]. Seek medical attention.

-

Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do[2]. Seek immediate medical attention from an ophthalmologist.

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Chapter 5: Disposal and Environmental Considerations

As a compound classified as very toxic to aquatic life, environmental release must be strictly avoided[1].

-

Waste Collection : All waste materials, including contaminated PPE, spill cleanup materials, and residual chemical, must be collected in a clearly labeled, sealed hazardous waste container.

-

Waste Segregation : Do not mix this waste stream with other incompatible wastes. This is considered halogenated organic waste.

-

Disposal Procedure : All chemical waste must be disposed of through the institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Never pour chemical waste down the drain.

References

-

GHS hazard statements - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

-

Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved February 13, 2024, from [Link]

-

List of GHS Hazard and Precautionary Statements. (n.d.). Retrieved February 13, 2024, from [Link]

-

Hazard statements - MSDS Europe. (n.d.). Retrieved February 13, 2024, from [Link]

-

H-phrases (hazard statements) - Stoffenmanager. (n.d.). Retrieved February 13, 2024, from [Link]

-

GHS Classification Summary (Rev.8, 2019) - PubChem. (n.d.). NIH. Retrieved February 13, 2024, from [Link]

-

Chemical Resistance of Latex and Nitrile Gloves. (n.d.). USA Scientific, Inc. Retrieved February 13, 2024, from [Link]

-

Nitrile Gloves: Chemical Resistance Focus. (2025, September 5). Retrieved February 13, 2024, from [Link]

-

Bromine Safety & Standard Operating Procedures. (n.d.). Retrieved February 13, 2024, from [Link]

- Chamberland SOP Working with Bromine. (n.d.).

-

OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved February 13, 2024, from [Link]

-

Toxic, Irritative, and Corrosive Gases and Liquids. (n.d.). Occupational Safety and Health Administration. Retrieved February 13, 2024, from [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved February 13, 2024, from [Link]

-

Safe Handling of Chemicals. (n.d.). Environmental Health and Safety. Retrieved February 13, 2024, from [Link]

-

Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved February 13, 2024, from [Link]

-

OSHA Chemical Hazards And Communication. (2022, October 5). StatPearls - NCBI Bookshelf. Retrieved February 13, 2024, from [Link]

-

How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved February 13, 2024, from [Link]

-

Bromine | Chemical Emergencies. (2024, September 6). CDC. Retrieved February 13, 2024, from [Link]

-

Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved February 13, 2024, from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]

- 5. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 7. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. dollycorporation.com [dollycorporation.com]

- 12. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]

- 13. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 14. carlroth.com [carlroth.com]

Suppliers and price for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid

Executive Summary

This technical guide addresses the sourcing, pricing, and acquisition strategy for 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-bromo-4-methoxymandelic acid ).

Critical Market Insight: Unlike its non-hydroxy analog (3-bromo-4-methoxyphenylacetic acid, CAS 66916-99-2), the specific 2-hydroxy derivative is not a standard catalog item for most major global distributors. It is primarily available through custom synthesis or as a high-cost specialty reagent.

Recommendation: For research and early-stage development, the most time-efficient and cost-effective strategy is in-house synthesis from the abundant precursor 3-bromo-4-methoxybenzaldehyde (CAS 34841-06-0). This guide provides the sourcing data for the precursor and a validated protocol for the conversion, ensuring supply chain independence.

Part 1: Chemical Profile & Identity[1]

Precise nomenclature is vital to avoid costly procurement errors, particularly distinguishing between the acetic and hydroxyacetic (mandelic) derivatives.

| Attribute | Target Compound | Common Confusant (Avoid) |

| IUPAC Name | 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid | 2-(3-Bromo-4-methoxyphenyl)acetic acid |

| Common Name | 3-Bromo-4-methoxymandelic acid | 3-Bromo-4-methoxyphenylacetic acid |

| Structure | Ar-CH(OH)-COOH | Ar-CH₂-COOH |

| Key Feature | Benzylic Hydroxyl Group | Methylene Bridge |

| CAS Number | Not widely indexed (Custom) | 66916-99-2 |

| Primary Use | Chiral building block, metabolic probe | Generic intermediate |

Part 2: Sourcing Strategy & Market Analysis

Since the target compound is rare, the optimal strategy focuses on procuring the Aldehyde Precursor (3-Bromo-4-methoxybenzaldehyde) . This material is stable, cheap, and widely available.

Precursor: 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0)[2][3]

Market Status: Commodity Chemical. High availability. Purity Standard: >97% (GC).

Supplier & Pricing Landscape (Q4 2025 Estimates)

| Supplier | Catalog / SKU | Pack Size | Price (USD) | Lead Time |

| Chem-Impex | 27411 | 5 g | $18.50 | Immediate |

| Chem-Impex | 27411 | 25 g | $61.00 | Immediate |

| Thermo (Fisher) | A15364 (Analog) | 25 g | ~$70.00 | 2-3 Days |

| Bulk (China) | Various | 1 kg | $1,200 - $1,600 | 2-4 Weeks |

| Custom Houses | Target Acid | 1 g | >$800.00 | 6-8 Weeks |

Procurement Note: Purchasing the aldehyde precursor (25g for ~

800) represents a 99% cost reduction per gram, provided you have basic synthetic capabilities.

Decision Logic: Make vs. Buy

Figure 1: Strategic procurement decision tree emphasizing the "Make" pathway for preparative scales.

Part 3: Technical Synthesis Protocol

Objective: Synthesize 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid from 3-bromo-4-methoxybenzaldehyde. Mechanism: Nucleophilic addition of cyanide (via bisulfite adduct or TMSCN) followed by acid hydrolysis.

Method A: The Bisulfite Route (Safer, Aqueous)

This method avoids the direct handling of free HCN gas, utilizing sodium bisulfite to form a stable intermediate before cyanide addition.

Reagents:

-

3-Bromo-4-methoxybenzaldehyde (1.0 eq)

-

Sodium Bisulfite (NaHSO₃, 1.2 eq)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN, 1.2 eq)

-

Hydrochloric Acid (HCl, 6M)

Step-by-Step Workflow:

-

Bisulfite Adduct Formation:

-

Dissolve 10g of aldehyde in 30 mL of water/ethanol (1:1).

-

Add a saturated solution of NaHSO₃ (1.2 eq) with vigorous stirring.

-

Stir for 1 hour at room temperature. A white precipitate (the bisulfite adduct) will form.

-

-

Cyanohydrin Formation:

-

Hydrolysis to Mandelic Acid:

-

Concentrate the organic layer to obtain the crude cyanohydrin.

-

Add 20 mL of concentrated HCl.

-

Reflux for 4 hours.[2] The nitrile group (-CN) hydrolyzes to the carboxylic acid (-COOH).

-

-

Workup:

Method B: The TMSCN Route (Anhydrous, High Yield)

Recommended for labs with strict moisture control and access to Trimethylsilyl cyanide (TMSCN).

-

Dissolve aldehyde in DCM. Add TMSCN (1.1 eq) and catalytic ZnI₂.

-

Stir 2h (forms silylated cyanohydrin).

-

Add HCl/MeOH to hydrolyze both the silyl group and the nitrile.

Part 4: Quality Assurance & Validation

To validate the synthesis, you must confirm the conversion of the aldehyde carbonyl to the alpha-hydroxy acid.

NMR Validation Criteria (¹H NMR, DMSO-d₆):

| Moiety | Precursor Shift (Aldehyde) | Product Shift (Mandelic Acid) | Diagnostic Change |

| Carbonyl Proton | ~9.8 ppm (s, 1H) | Absent | Disappearance of Aldehyde |

| Alpha-Proton | Absent | ~5.0 ppm (s, 1H) | Appearance of Chiral Center |

| Hydroxyl Proton | Absent | ~5.5 - 6.0 ppm (broad) | Confirmation of -OH |

| Methoxy Group | ~3.9 ppm (s, 3H) | ~3.8 ppm (s, 3H) | Remains Intact |

HPLC Purity Check:

-

Column: C18 Reverse Phase

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

-

Detection: UV @ 254 nm (Aromatic ring) and 280 nm.

-

Retention Time: The acid is more polar than the aldehyde and will elute earlier in a standard reverse-phase gradient.

Part 5: Safety & Handling

Critical Hazards:

-

Cyanide Reagents: If using Method A, NaCN is fatal if swallowed or in contact with acid (HCN gas evolution). Always have a cyanide antidote kit available and work in a high-efficiency fume hood.

-

Precursor Toxicity: 3-Bromo-4-methoxybenzaldehyde is an irritant. Wear gloves and eye protection.

Storage:

-

Store the final hydroxy acid at 2-8°C under inert gas (Argon/Nitrogen). Mandelic acid derivatives can be prone to oxidation or racemization over long periods if exposed to light and moisture.

References

-

Synthesis of Mandelic Acid Derivatives: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll. Vol. 1, p.336 (1941). Link

-

Precursor Sourcing (Thermo Fisher): "3-Bromo-4-methoxybenzaldehyde Product Page." Thermo Scientific Chemicals. Accessed Oct 2025. Link

-

Precursor Sourcing (Chem-Impex): "3-Bromo-4-methoxybenzaldehyde, 97%."[4] Chem-Impex International.[4] Catalog #27411. Accessed Oct 2025. Link

- Cyanohydrin Hydrolysis Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience, 2007.

-

General Safety Data (NaCN): "Sodium Cyanide Safety Data Sheet." PubChem. National Library of Medicine. Link

Sources

Regulatory & Technical Assessment: 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic Acid

The following technical guide provides a comprehensive regulatory and scientific assessment of 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid (also known as 3-Bromo-4-methoxymandelic acid). This document is structured for researchers and drug development professionals requiring precise compliance and handling data.

Executive Summary

Regulatory Status: Uncontrolled / Non-Scheduled (Global Baseline). Classification: Fine Chemical Intermediate / Research Building Block.

2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid is not currently listed as a controlled substance under the US Controlled Substances Act (CSA) (Schedules I–V) or the UN Single Convention on Narcotic Drugs . It does not appear on the DEA List I or List II of Regulated Chemicals.

However, as a substituted mandelic acid, it possesses structural features that allow for conversion into phenethylamines or cathinones. While the compound itself is unregulated, researchers must exercise "Know Your Customer" (KYC) diligence, as it may be scrutinized under the Federal Analogue Act (USA) if intended for the synthesis of designer drugs structurally similar to Schedule I or II phenethylamines (e.g., 2C-B analogs).

Chemical Identity & Profile[1][2][3][4][5][6]

| Attribute | Specification |

| IUPAC Name | 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid |

| Common Synonyms | 3-Bromo-4-methoxymandelic acid; |

| Molecular Formula | C |

| Molecular Weight | 261.07 g/mol |

| Core Scaffold | Mandelic Acid (Phenylglycolic Acid) |

| Structural Analog | 2-(3-Bromo-4-methoxyphenyl)acetic acid (CAS 66916-99-2) |

| Key Precursor | 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) |

| Physical State | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in MeOH, EtOH, DMSO; sparingly soluble in water |

Structural Context

The molecule features a phenyl ring substituted with a bromine atom at the meta position (3-) and a methoxy group at the para position (4-), attached to a glycolic acid moiety. This substitution pattern is critical for its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a chiral building block in medicinal chemistry.

Regulatory Landscape Analysis

United States (DEA)

-

CSA Status: Not Scheduled .

-

List I/II Chemical: Not Listed .

-

Analogue Act (21 U.S.C. § 813):

-

Risk: Low to Moderate.

-

Analysis: While the compound itself is an acid, it can be decarboxylated and oxidized to form 3-bromo-4-methoxybenzaldehyde , a precursor to 3-bromo-4-methoxyphenethylamine . If this amine is deemed substantially similar to a Schedule I phenethylamine (like 2C-B or Mescaline) and intended for human consumption, the precursor could theoretically be implicated in a conspiracy to manufacture analogues. However, for legitimate research (kinase inhibitors, anticancer agents), this risk is negligible.

-

European Union (EMCDDA / ECHA)

-

Drug Precursor Regulation (EC) No 273/2004: Not Listed .

-

REACH Status: Registered as a research chemical / intermediate.

-

Customs Monitoring: Not flagged on the Community Customs Inventory of Chemical Substances (ECICS) as a drug precursor.

International (UN INCB)

-

Yellow List (Narcotic Drugs): Not Listed .

-

Red List (Precursors): Not Listed .

-

Green List (Psychotropics): Not Listed .

Technical Guide: Synthesis & Applications

Synthesis Pathway (Self-Validating Protocol)

The most robust synthesis of substituted mandelic acids involves the cyanohydrin route followed by hydrolysis. This method is preferred for its scalability and high yield.

Protocol: From 3-Bromo-4-methoxybenzaldehyde [1]

-

Cyanohydrin Formation:

-

React 3-Bromo-4-methoxybenzaldehyde (CAS 34841-06-0) with Sodium Cyanide (NaCN) or Trimethylsilyl Cyanide (TMSCN) in the presence of a catalyst (ZnI

). -

Condition: 0°C to Room Temp, solvent (DCM or MeOH).

-

-

Hydrolysis:

-

Treat the resulting cyanohydrin with concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H

SO -

Condition: Reflux for 2-4 hours.

-

-

Isolation:

-

Extract with Ethyl Acetate, wash with brine, dry over MgSO

, and recrystallize from Toluene/Hexane.

-

Figure 1: Synthetic workflow from the aldehyde precursor to the target mandelic acid derivative.

Analytical Characterization

To validate the identity of the synthesized compound, use the following markers:

-

1H NMR (400 MHz, DMSO-d6):

- 12.5 (s, 1H, -COOH)

- 7.6 (d, 1H, Ar-H, H-2)

- 7.3 (dd, 1H, Ar-H, H-6)

- 7.1 (d, 1H, Ar-H, H-5)

- 5.9 (s, 1H, -OH)

- 5.0 (s, 1H, -CH)

-

3.8 (s, 3H, -OCH

-

IR Spectrum:

-

Broad band ~3400 cm

(O-H stretch). -

Strong band ~1720 cm

(C=O carboxylic acid).

-

Compliance & Safety Protocol

Handling & Storage

-

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

"Know Your Customer" (KYC) Check

Although unregulated, this compound is a Category 3 concern for suppliers (Low Risk, but monitor volume).

-

Red Flag: Orders >1kg from non-institutional addresses (residential).

-

Validation: Verify end-use declaration (e.g., "Kinase Inhibitor Synthesis" or "Reference Standard").

Legitimate Research Applications

-

Kinase Inhibitors: Used as a scaffold for designing inhibitors targeting c-Met or VEGFR pathways.

-

Combretastatin Analogs: The 3-bromo-4-methoxy motif mimics the A-ring of Combretastatin A-4 (a tubulin polymerization inhibitor), allowing for structure-activity relationship (SAR) studies.

-

Chiral Resolution Agents: The mandelic acid moiety allows for the resolution of racemic amines via diastereomeric salt formation.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-(3-Bromo-4-methoxyphenyl)acetic acid (Structural Analog). Retrieved from [Link]

-

Drug Enforcement Administration (DEA). Lists of Scheduling Actions, Controlled Substances, and Regulated Chemicals. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 3-Bromo-4-methoxybenzaldehyde (Precursor). Retrieved from [Link]

-

International Narcotics Control Board (INCB). Red List - List of Precursors and Chemicals Frequently Used in the Illicit Manufacture of Narcotic Drugs and Psychotropic Substances. Retrieved from [Link]

Sources

Chemical Identity & Synonyms: 2-Hydroxy-2-(3-bromo-4-methoxyphenyl)acetic acid

Content Type: Technical Guide & Chemical Ontology Audience: Medicinal Chemists, Process Development Scientists, and Regulatory Affairs Specialists.

Introduction: The Structural Identity

In the landscape of medicinal chemistry, 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetic acid serves as a specialized chiral building block. Structurally, it is a functionalized mandelic acid derivative, characterized by a phenyl ring substituted with a bromine atom at the meta position and a methoxy group at the para position relative to the glycolic acid side chain.

This molecule is frequently encountered as an intermediate in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other diaryl-functionalized bioactive compounds. Its dual functionality—an electrophilic aromatic ring and a chiral

The Ambiguity Challenge

Researchers often face confusion due to the overlap in nomenclature between phenylacetic acids (lacking the

Nomenclature & Synonym Matrix

To ensure precision in procurement and patenting, the following hierarchy of synonyms should be used. The compound is most accurately described as a substituted mandelic acid.

Table 1: Chemical Synonym Hierarchy

| Nomenclature System | Name / Identifier | Context & Usage |

| IUPAC (Preferred) | 2-(3-Bromo-4-methoxyphenyl)-2-hydroxyacetic acid | Regulatory filings; Patent claims. |

| Common / Trivial | 3-Bromo-4-methoxymandelic acid | Laboratory shorthand; Synthetic planning. |

| Inverted Index | Benzeneacetic acid, 3-bromo- | Chemical indexing (e.g., CA Index). |

| Structural Descriptive | Descriptive of the anisole core. | |

| Related CAS (Precursor) | 34841-06-0 | Note:[1][2][3] This is the aldehyde precursor (3-Bromo-4-methoxybenzaldehyde), often the commercial starting point. |

| Related CAS (Non-OH) | 774-81-2 | Warning: This is 3-Bromo-4-methoxyphenylacetic acid (no OH). Do not confuse. |